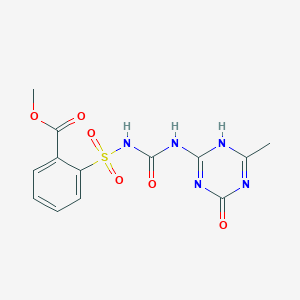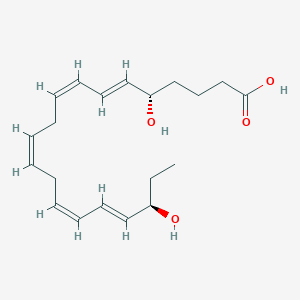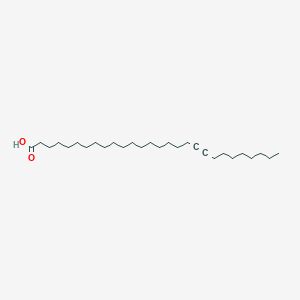
19-Octacosynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Octacosynoic acid is a long-chain fatty acid that has been the subject of scientific research for several years. It is a unique compound that has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 19-Octacosynoic acid is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a key role in regulating cell growth and proliferation.
Biochemische Und Physiologische Effekte
19-Octacosynoic acid has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 19-Octacosynoic acid is that it is a natural compound and can be easily synthesized. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on 19-Octacosynoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-cancer agent. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
19-Octacosynoic acid is synthesized by the reaction of octadec-9-ynoic acid with lithium acetylide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by column chromatography to obtain pure 19-Octacosynoic acid.
Wissenschaftliche Forschungsanwendungen
19-Octacosynoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
138898-74-5 |
|---|---|
Produktname |
19-Octacosynoic acid |
Molekularformel |
C28H52O2 |
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
octacos-19-ynoic acid |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-8,11-27H2,1H3,(H,29,30) |
InChI-Schlüssel |
GKSIBBKHUAUDKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
Andere CAS-Nummern |
138898-74-5 |
Synonyme |
19-octacosynoic acid omega9-octacosynoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



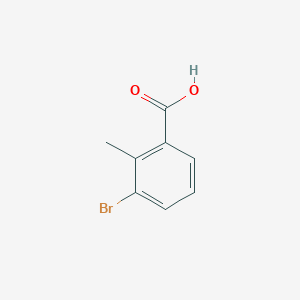
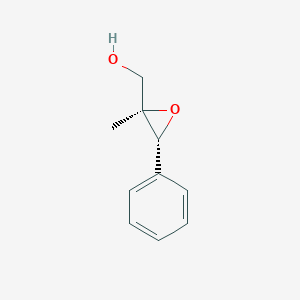
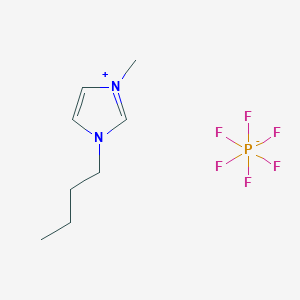
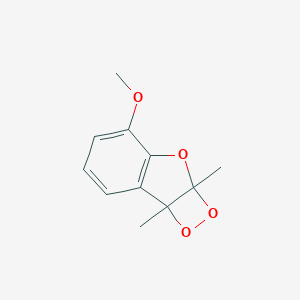
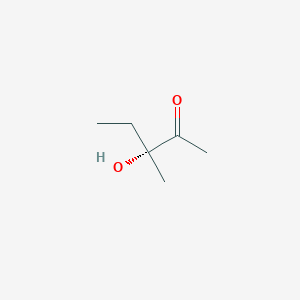
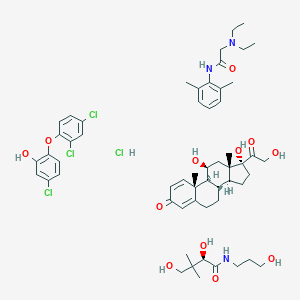
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
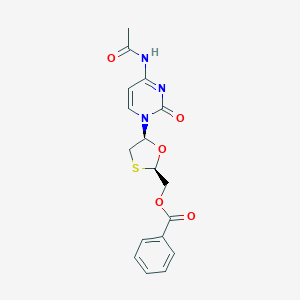
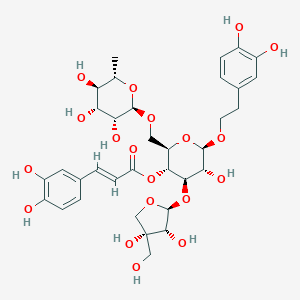
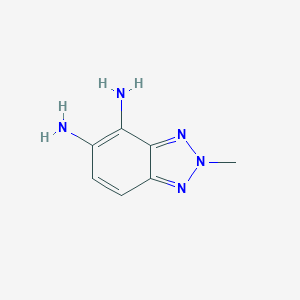
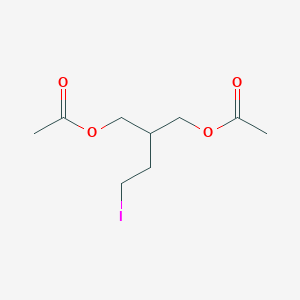
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
